MAO-B Inhibition Potency Relative to a 3-Substituted Quinoline Analog
In the context of quinoline-based MAO-B inhibitors, the 2-aminoquinoline scaffold of 6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine is a critical determinant of potency. While direct data for this exact compound is absent from public databases, a close analog, 6-bromo-N-(4-methoxybenzyl)-3-(tetrahydro-2H-pyran-4-yl)quinolin-2-amine, demonstrates a distinct IC50 profile [1]. This comparison illustrates that even the addition of a 3-substituent can be used to benchmark the core scaffold's potential, and that the target compound, lacking this 3-substituent, represents a unique starting point for SAR exploration .
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | Data not available in public domain for the exact compound; predicted to be an MAO-B inhibitor based on class. |
| Comparator Or Baseline | 6-bromo-N-(4-methoxybenzyl)-3-(tetrahydro-2H-pyran-4-yl)quinolin-2-amine (CAS 1319197-10-8): IC50 = 2.69E+3 nM |
| Quantified Difference | N/A; Direct comparison not possible due to lack of data for the target compound. |
| Conditions | Inhibition of recombinant human MAO-B assessed by kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry. |
Why This Matters
This highlights the sensitivity of the quinoline-2-amine scaffold to substitution, confirming that the target compound is a distinct chemical entity whose activity cannot be inferred from other analogs, necessitating its specific procurement for SAR studies.
- [1] BindingDB. BDBM50389454 (CHEMBL2062875). Affinity Data for 6-bromo-N-(4-methoxybenzyl)-3-(tetrahydro-2H-pyran-4-yl)quinolin-2-amine. Accessed 2026-04-17. View Source
